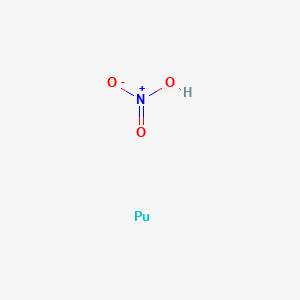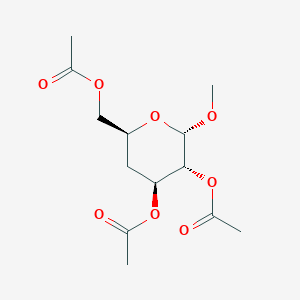
Disulfuryl fluoride
Übersicht
Beschreibung
Disulfuryl fluoride, also known as sulfuryl fluoride, is an inorganic compound with the chemical formula SO₂F₂. It is a colorless, odorless gas that is highly toxic and used primarily as a fumigant for pest control. The compound is known for its stability and resistance to hydrolysis, even at elevated temperatures. This compound has gained attention in various fields due to its unique chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disulfuryl fluoride can be synthesized through several methods:
-
Direct Fluorination: One common method involves the direct reaction of sulfur dioxide with fluorine gas:
SO2+F2→SO2F2
This reaction is typically carried out at elevated temperatures to facilitate the formation of this compound .
-
Chlorination and Fluorination: Another method involves the chlorination of potassium fluorosulfite followed by fluorination:
KSO2F+Cl2→SO2ClF+KCl
SO2ClF+KSO2F→SO2F2+KCl+SO2
This method requires precise control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves the direct fluorination method due to its simplicity and efficiency. The reaction is conducted in large reactors with controlled temperature and pressure to optimize the yield. The product is then purified through distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Disulfuryl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonyl fluorides. For example, reaction with alcohols or amines can produce corresponding sulfonates or sulfonamides.
Although resistant to hydrolysis, under extreme conditions, it can hydrolyze to form sulfur dioxide and hydrogen fluoride:Hydrolysis: SO2F2+2H2O→SO2+2HF
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions with this compound.
Catalysts: Transition metal catalysts such as palladium or nickel can facilitate certain reactions involving this compound.
Major Products:
Wissenschaftliche Forschungsanwendungen
Disulfuryl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of enzyme mechanisms and as a tool for protein modification through sulfur-fluoride exchange reactions.
Industry: this compound is widely used as a fumigant for pest control in stored products and buildings
Wirkmechanismus
The mechanism of action of disulfuryl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. In biological systems, it can modify proteins by reacting with specific amino acid residues, thereby altering their function. This property is exploited in the development of enzyme inhibitors and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Sulfuryl Chloride (SO₂Cl₂): Similar in structure but contains chlorine instead of fluorine. It is more reactive and less stable compared to disulfuryl fluoride.
Sulfur Hexafluoride (SF₆): A highly stable and inert gas used primarily as an insulating gas in electrical equipment.
Sulfur Trioxide (SO₃): An oxidizing agent used in the production of sulfuric acid.
Uniqueness: this compound is unique due to its stability and resistance to hydrolysis, making it suitable for applications where other sulfur compounds might decompose. Its ability to act as an electrophile in various chemical reactions also sets it apart from similar compounds .
Eigenschaften
InChI |
InChI=1S/F2O5S2/c1-8(3,4)7-9(2,5)6 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICQXESQFGXSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(=O)(OS(=O)(=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065332 | |
| Record name | Disulfuryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-75-4 | |
| Record name | Disulfuryl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfuryl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfuryl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfuryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disulphur fluoride pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)








